molecular formula C14H25NO4S B7161084 Methyl 2-methyl-3-[(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)sulfonyl]propanoate

Methyl 2-methyl-3-[(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)sulfonyl]propanoate

Cat. No.: B7161084
M. Wt: 303.42 g/mol
InChI Key: QJRBZGNNWUXMIV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)sulfonyl]propanoate is a complex organic compound with a unique structure that includes an indole moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-3-[(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)sulfonyl]propanoate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the indole ring followed by sulfonylation and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfonyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce sulfonyl-reduced analogs.

Scientific Research Applications

Methyl 2-methyl-3-[(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)sulfonyl]propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s indole moiety makes it a candidate for investigating biological pathways and interactions, particularly those involving tryptophan metabolism.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, especially for compounds targeting neurological and inflammatory conditions.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-methyl-3-[(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)sulfonyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological activities. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate
  • Methyl 2-amino-3-methylbenzoate
  • 2-Methylpropanoic acid, 3-hydroxy-2,2,4-trimethylpentyl ester

Comparison: Compared to these similar compounds, Methyl 2-methyl-3-[(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)sulfonyl]propanoate is unique due to its sulfonyl group and the specific arrangement of the indole ring

Properties

IUPAC Name

methyl 2-methyl-3-[(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)sulfonyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c1-10(14(16)19-3)9-20(17,18)15-11(2)8-12-6-4-5-7-13(12)15/h10-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRBZGNNWUXMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1S(=O)(=O)CC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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